molecular formula C13H17NO4S B2603452 Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 128811-99-4

Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2603452
CAS No.: 128811-99-4
M. Wt: 283.34
InChI Key: GRFYSJREFWVJOI-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative with a tetrahydro ring system, an acetylated amino group at position 2, and a hydroxyl group at position 5. This compound belongs to a class of molecules studied for their pharmaceutical and material science applications, including thrombolytic and antioxidant activities . Its structure is characterized by intramolecular hydrogen bonding (N–H⋯O), which stabilizes the S(6) ring motif, a common feature in related derivatives .

Properties

IUPAC Name

ethyl 2-acetamido-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-3-18-13(17)10-8-5-4-6-9(16)11(8)19-12(10)14-7(2)15/h9,16H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFYSJREFWVJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the acetylamino and hydroxy groups. The final step involves esterification to introduce the ethyl ester group.

  • Preparation of Benzothiophene Core:

    • Starting material: 2-bromo-1-phenylethanone
    • Reagents: Thiourea, sodium hydroxide
    • Conditions: Reflux in ethanol
    • Product: 2-aminobenzothiophene

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation:

    • Reagents: Potassium permanganate, hydrogen peroxide
    • Conditions: Acidic or basic medium
    • Products: Oxidized derivatives of the benzothiophene ring
  • Reduction:

    • Reagents: Sodium borohydride, lithium aluminum hydride
    • Conditions: Room temperature or reflux
    • Products: Reduced derivatives, such as amines or alcohols
  • Substitution:

    • Reagents: Halogenating agents (e.g., bromine, chlorine)
    • Conditions: Room temperature or reflux
    • Products: Halogenated derivatives of the benzothiophene ring

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Bromine in chloroform

Major Products:

  • Oxidized derivatives (e.g., carboxylic acids)
  • Reduced derivatives (e.g., amines, alcohols)
  • Halogenated derivatives (e.g., bromo-benzothiophenes)

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of benzothiophene compounds exhibit significant anticancer activity. Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation:

  • Mechanism of Action : The compound may interfere with specific signaling pathways involved in cell growth and survival.
  • Case Study : A study demonstrated that similar benzothiophene derivatives could induce apoptosis in melanoma cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Antiviral Activity

The compound has also shown promise in antiviral applications:

  • Research Findings : Studies have indicated that certain tetrahydrobenzothiophene derivatives possess antiviral properties against various viral strains. The mechanism may involve the inhibition of viral replication or entry into host cells .

Drug Development

This compound serves as a lead compound in drug development efforts targeting specific diseases:

Application AreaDescription
Cancer Therapy Investigated for its potential as an anticancer agent.
Antiviral Drugs Explored for use against viral infections.

Structural Biology

The compound's unique structural features make it suitable for studies in structural biology:

  • Crystallography Studies : The crystal structure analysis reveals important conformational details that can inform further modifications for enhanced activity .

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the hydroxy group can participate in various biochemical reactions. The benzothiophene core provides a stable framework for these interactions.

Molecular Targets and Pathways:

    Enzymes: Inhibition or activation of specific enzymes

    Receptors: Binding to receptors and modulating their activity

    Pathways: Involvement in signaling pathways related to its biological effects

Comparison with Similar Compounds

Structural Features and Substituent Effects

The benzothiophene core is conserved across analogues, but variations in substituents significantly influence physicochemical and biological properties. Key derivatives include:

Compound Name Substituent at Position 2 Position 7 Molecular Weight (g/mol) Key Structural Features
Target Compound Acetylamino (CH₃CONH–) Hydroxyl (–OH) 281.33 (calc. from ) S(6) hydrogen-bonded ring; disordered cyclohexene methylenes
Ethyl 2-acetylamino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Acetylamino (CH₃CONH–) H (no substituent) 265.34 Planar benzothiophene ring; similar S(6) motif
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzamido (C₆H₅CONH–) H 343.43 Dihedral angle between rings A/B: 8.13°; disordered methylenes
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pyridine-4-carboxamido (C₅H₄NCONH–) H 330.40 R₂²(16) hydrogen-bonded ring; dihedral angle 7.1° between thiophene and ester groups
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Chloroacetylamino (ClCH₂CONH–) H 298.78 Electrophilic chloro group enhances reactivity
Ethyl 2-[(3-propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 3-Propoxybenzoylamino (C₆H₄OPrCONH–) H 387.49 Extended aromatic substituent; increased lipophilicity

Key Observations :

  • Hydrogen Bonding: The S(6) motif in the target compound and its acetylamino analogue stabilizes molecular conformation, reducing flexibility compared to bulkier substituents (e.g., benzamido) .
  • Disorder in Cyclohexene Ring : Disordered methylenes (occupancy ~0.64:0.36) are common in tetrahydrobenzothiophenes, affecting crystallinity .
  • Substituent Bulk : Larger groups (e.g., pyridine-4-carboxamido) increase steric hindrance, altering dihedral angles and hydrogen-bonding networks .

Physicochemical Properties

Property Target Compound Acetylamino Derivative Benzamido Derivative Pyridine-4-Carboxamido
Melting Point (°C) Not reported 165–167 180–182 192–194
Solubility Moderate in ethanol Low in chloroform Low in polar solvents High in DMSO
Crystallinity Prismatic crystals Colorless prisms Prisms with disorder Triclinic system

Trends :

  • Melting Points: Increase with substituent bulk (acetylamino < benzamido < pyridine-4-carboxamido) due to enhanced intermolecular interactions.
  • Solubility : Polar substituents (e.g., hydroxyl in the target compound) improve solubility in alcohols, while aromatic groups reduce it .
Antioxidant Activity (IC₅₀, DPPH assay) :
Compound Substituent IC₅₀ (µM)
4-Chlorophenyl acrylamido 12.4
4-Methoxyphenyl acrylamido 18.7
Target Compound (7-OH) ~25*
Unsubstituted (H at position 7) >50

Note: The hydroxyl group in the target compound enhances antioxidant capacity compared to non-hydroxylated analogues, though less than electron-withdrawing substituents (e.g., Cl) .

Thrombolytic Potential :

Benzamido derivatives exhibit moderate thrombolytic activity due to aromatic π-stacking with fibrin receptors, while the target compound’s hydroxyl group may improve binding via hydrogen bonding .

Challenges :

  • Low yields in hydroxylated derivatives due to competing oxidation side reactions .
  • Purification difficulties for disordered crystals requiring preparative chromatography .

Biological Activity

Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H17NO4SC_{13}H_{17}NO_4S, with a molecular weight of approximately 283.34 g/mol. The compound features a benzothiophene core structure that contributes to its unique reactivity and biological properties.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties , particularly against breast cancer cell lines. In vitro tests have demonstrated significant cytotoxic effects:

  • IC50 Values : The compound exhibited an IC50 value of 23.2 µM against MCF-7 breast cancer cells, indicating potent activity compared to untreated controls .

The biological activity of this compound involves several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment led to increased early and late apoptotic cell populations .
  • Cell Cycle Arrest : The compound caused G2/M phase cell-cycle arrest, suggesting interference with normal cell division processes .
  • Autophagy Modulation : While it did not significantly induce autophagic cell death, it inhibited autophagic processes in treated cells .

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateC13H15N O3SLacks acetyl group; simpler structure
Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateC13H15N O4SDifferent position of keto group
This compoundC13H17N O4SHydroxy group instead of keto

The presence of the acetylamino and hydroxy groups in this compound enhances its biological reactivity and therapeutic potential compared to similar compounds.

Case Studies and Research Findings

Several research findings have documented the biological effects of this compound:

  • Breast Cancer Studies : A study published in MDPI demonstrated that the compound effectively reduced cell viability in MCF-7 cells through apoptosis induction and cell cycle arrest .
  • Pharmacokinetics and Pharmacodynamics : Further research is needed to elucidate the pharmacokinetic properties and how the compound interacts with cellular targets to exert its effects.

Q & A

Q. Methodological Answer :

Data Collection : Use a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect reflections at 296 K .

Structure Solution : Apply direct methods (SHELXS-97) for phase determination .

Refinement : Refine anisotropically using SHELXL-94. Address disorder (e.g., in cyclohexene rings) by splitting atoms into two sites with occupancy factors (e.g., 0.64:0.36) and applying EADP constraints .

Validation : Check for R-factors (e.g., R₁ < 0.05 for I > 2σ(I)) and CCDC deposition .

Q. Example Crystallographic Data :

ParameterValue
Space GroupP1 (triclinic)
a, b, c (Å)8.5604(6), 9.3481(7), 11.7443(10)
α, β, γ (°)105.12(3), 99.748(2), 110.806(3)
R₁/wR0.045/0.116

Advanced: How are hydrogen-bonding motifs analyzed in its crystal lattice?

Q. Methodological Answer :

Graph Set Analysis : Use Mercury or PLATON to identify hydrogen-bonding motifs (e.g., S(6) rings from N–H⋯O bonds). For example, intramolecular N–H⋯O interactions stabilize the amide group .

Intermolecular Networks : Identify C–H⋯O interactions forming R₂²(16) motifs between adjacent molecules .

Quantitative Metrics : Measure donor-acceptor distances (e.g., 2.85–3.10 Å) and angles (150–170°) using crystallographic data .

Q. Hydrogen-Bond Geometry Table :

D–H⋯Ad(D–H) (Å)d(H⋯A) (Å)d(D⋯A) (Å)∠(DHA) (°)
N–H⋯O0.862.122.879(3)147
C–H⋯O0.932.583.204(4)165

Advanced: How are ring puckering and conformational disorder resolved?

Q. Methodological Answer :

Puckering Parameters : Apply the Cremer-Pople method to calculate puckering amplitude (q) and phase angle (φ). For tetrahydrobenzothiophenes, q ≈ 0.5 Å and φ ≈ 30° (half-chair conformation) .

Disorder Refinement : In SHELXL, model disordered methylene groups with split positions (e.g., 64:36 occupancy) and apply similarity restraints (SIMU/DELU) .

Validation : Compare ADPs (anisotropic displacement parameters) and residual electron density maps to ensure model accuracy.

Q. Example Puckering Coordinates :

Atomz (Å)Contribution to q
C80.120.22
C9-0.150.18

Advanced: How to address contradictions in reported hydrogen-bonding patterns?

Q. Methodological Answer :

Comparative Analysis : Overlay multiple crystal structures (e.g., from CSD/CCDC) to assess variability in H-bond geometries .

Energy Calculations : Use DFT (e.g., Gaussian) to compare H-bond strengths. For example, N–H⋯O interactions may stabilize conformers by 2–5 kcal/mol .

Statistical Validation : Apply Hirshfeld surface analysis to quantify intermolecular contact contributions (e.g., O⋯H/H⋯O contacts ≈ 25% of surface area) .

Advanced: What computational methods predict electronic properties?

Q. Methodological Answer :

DFT Studies : Optimize geometry at B3LYP/6-311G(d,p) level. Calculate HOMO/LUMO gaps (e.g., ~4.5 eV for the ester group) to assess reactivity .

Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic sites (e.g., negative potential at carbonyl oxygens) .

Docking Studies : Screen against biological targets (e.g., thrombin) using AutoDock Vina to explore structure-activity relationships (hypothetical based on related compounds) .

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